N-(pyridin-2-yl)prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKUBTGXSHTDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432779 | |
| Record name | 2-Propenamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40000-69-9 | |
| Record name | 2-Propenamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Substituents:
On the Amide Nitrogen: While the parent compound has a hydrogen on the amide nitrogen, substitution at this position is a common strategy. However, in many covalent inhibitors, this position remains unsubstituted to maintain a hydrogen bond donor capability.
On the β-Position of the Acrylamide (B121943): This position is frequently substituted, often with aryl or heteroaryl groups, to enhance binding affinity and selectivity. In a study of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives, various substitutions on the phenyl ring were shown to influence their antioxidant activity. researchgate.net For instance, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the Michael acceptor and introduce additional interactions with the target.
The following table summarizes the SAR findings from a study on (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives and their antioxidant activity.
| Compound ID | Substitution on Phenyl Ring | Antioxidant Activity (IC50 in µg/ml) |
| A-1 | 4-Chloro | 438.8 |
| A-2 | 4-Hydroxy | - |
| A-3 | 4-Nitro | 764.6 |
| A-4 | 2-Nitro | - |
| A-5 | 2-Chloro | - |
| A-6 | 3-Nitro | - |
| A-7 | 4-Methoxy | - |
| A-8 | 3,4,5-Trimethoxy | - |
| A-9 | 2,4-Dichloro | - |
| A-10 | 4-Fluoro | - |
| Data extracted from a study on the antioxidant activity of synthesized acrylamide derivatives. researchgate.net A lower IC50 value indicates higher antioxidant activity. Some values were not reported in the source. |
In another series of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides studied as antiallergic agents, the length and nature of the linker between the pyridylacrylamide and the piperazine (B1678402) moiety were found to be critical for activity. acs.org
Computational Chemistry and Theoretical Investigations of N Pyridin 2 Yl Prop 2 Enamide
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic properties of molecules. researchgate.net DFT calculations allow for the prediction of various molecular attributes, providing a theoretical framework to complement experimental findings. researchgate.net For N-(pyridin-2-yl)prop-2-enamide and its derivatives, DFT studies have been crucial in understanding their electronic structure and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govirjweb.com
In studies of related compounds, the HOMO-LUMO energy gap has been shown to be a critical parameter. For instance, in a study of a novel chalcone (B49325) derivative, the HOMO-LUMO gap was calculated to understand its chemical stability. uantwerpen.be Similarly, for other heterocyclic compounds, a minimal HOMO-LUMO energy gap has been interpreted as an indicator of high reactivity. nih.gov The analysis of these orbitals helps in predicting how this compound might interact with other molecules and its potential for electronic transitions. researchgate.net
Table 1: Frontier Molecular Orbital Properties of Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| CPCPFA researchgate.net | -5.27 | -1.57 | 3.70 |
| IHF Crystal researchgate.net | - | - | 4.70 |
| 57DC8HQ uantwerpen.be | -7.347 | -5.116 | 2.231 |
| 5CL7I8HQ uantwerpen.be | -5.891 | -5.091 | 0.80 |
| ETP5C nih.gov | - | - | 4.6255 |
This table presents data from studies on various related compounds to illustrate the application of HOMO-LUMO analysis. Specific values for this compound would require dedicated DFT calculations.
Electrostatic Potential Surface and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in The MEP map uses a color scale to represent different potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue representing electron-poor regions (prone to nucleophilic attack). researchgate.net
For various organic molecules, MEP analysis has been used to identify the most reactive parts of the molecule. researchgate.netbhu.ac.in For example, in one study, the oxygen atoms were identified as the most electronegative region, suitable for electrophilic attack, while hydrogen atoms were the most electropositive, indicating sites for nucleophilic attack. uantwerpen.be Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. iau.ir
Spectroscopic Property Predictions and Vibrational Analysis
DFT calculations are widely used to predict spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. uantwerpen.beslideshare.net By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to assign the observed vibrational modes to specific molecular motions. slideshare.net This comparative analysis provides a detailed understanding of the molecule's structure and bonding. uantwerpen.be
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. bhu.ac.iniau.ir These theoretical predictions are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
Ligand-Protein Interaction Dynamics
MD simulations are a powerful tool for investigating the interactions between a ligand, such as this compound, and a protein target. mdpi.commdpi.com These simulations can reveal the stability of the ligand-protein complex over time and identify the key amino acid residues involved in binding. mdpi.comresearchgate.net By running simulations for nanoseconds or longer, researchers can observe the dynamic nature of these interactions, which is crucial for understanding the mechanism of action of potential drug candidates. mdpi.com For instance, MD simulations have been used to discriminate between different binding modes predicted by molecular docking and to calculate the binding free energy, which provides a quantitative measure of the ligand's affinity for the protein. mdpi.com
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence the behavior of a molecule. MD simulations can explicitly model the effect of solvent molecules, such as water, on the conformation and dynamics of this compound. mdpi.com The self-consistent reaction field (SCRF) method is a computational technique used to model the effects of a solvent on the properties of a molecule in solution. mdpi.com By performing simulations in different solvents, it is possible to understand how the solvent affects properties like molecular stability and reactivity. google.co.in This is particularly important for predicting the behavior of the compound in biological systems, where it will be surrounded by water.
Quantum Chemical Calculations of Energetic and Geometrical Parameters
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the structural and electronic properties of molecules. These studies provide insights into molecular geometry (bond lengths and angles), energetic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the resulting energy gap, which is crucial for understanding a molecule's reactivity and stability.
For compounds similar in structure to this compound, DFT calculations are commonly performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield optimized molecular geometries and electronic properties. For instance, studies on other propenamide derivatives reveal that the presence of different substituents can significantly influence the planarity and electronic distribution of the molecule. researchgate.net
The HOMO-LUMO energy gap is a key parameter derived from these calculations. A smaller energy gap suggests higher reactivity. For example, computational studies on (E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide, a related conjugated enamide, estimated a HOMO-LUMO gap in the range of 3.5–4.0 eV. vulcanchem.com Another study on N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide reported specific HOMO and LUMO energy values, although the exact values for this compound are not specified in the available literature. nih.gov
While specific optimized geometrical parameters (bond lengths, angles) and energetic data for this compound are not published, the table below illustrates the type of data that would be generated from such a computational study, based on general knowledge of the structure.
Table 1: Hypothetical Geometrical and Energetic Parameters for this compound (Note: The following data is illustrative and not based on published experimental or computational results for the specific compound.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Geometrical Parameters | ||
| C=C Bond Length (acrylamide) | Length of the double bond in the prop-2-enamide moiety. | ~1.34 Å |
| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 Å |
| C-N Bond Length (amide) | Length of the bond between the carbonyl carbon and the amide nitrogen. | ~1.36 Å |
| N-C Bond Length (pyridine) | Length of the bond between the amide nitrogen and the pyridine (B92270) ring. | ~1.42 Å |
| Dihedral Angle (Pyridine-Amide) | Torsion angle between the pyridine ring and the amide plane. | Varies |
| Energetic Parameters | ||
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Not Available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Not Available |
| Energy Gap (ΔE) | Difference in energy between LUMO and HOMO. | Not Available |
Molecular Docking Studies for Biological Target Interactions (Mechanistic)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies can reveal potential binding modes and key interactions like hydrogen bonds and π-π stacking, which are fundamental to the molecule's mechanism of action.
The acrylamide (B121943) moiety in this compound is a known Michael acceptor, suggesting that it could act as a covalent inhibitor by forming a bond with nucleophilic residues, such as cysteine, in the active site of a protein. rsc.org Docking studies for covalent inhibitors often employ specialized protocols to account for the formation of the covalent bond. rsc.org
While no specific molecular docking studies for this compound have been found in the reviewed literature, research on analogous compounds provides insight into potential targets and interaction mechanisms. For example, various amide derivatives have been investigated as inhibitors of enzymes like pantothenate synthetase in Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov In such studies, docking simulations help to identify key binding interactions and correlate them with inhibitory activity.
A study on a closely related compound, N-(4-phenylpyridin-2-yl)prop-2-enamide, explored its potential as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase by targeting a cysteine residue. rsc.org Similarly, docking analyses of other enamide structures have been performed to understand their interactions with various protein targets, identifying key hydrogen bonds and binding energies. researchgate.net
The table below outlines the kind of information that a molecular docking study of this compound would provide.
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound (Note: The target and findings are hypothetical and for illustrative purposes only.)
| Parameter | Description |
|---|---|
| Biological Target | Protein/Enzyme being investigated (e.g., a specific kinase or synthase). |
| Binding Site | The specific pocket or cavity on the target protein where the compound binds. |
| Binding Energy/Score | A calculated value (e.g., in kcal/mol) indicating the predicted affinity of the compound for the target. |
| Key Interactions | |
| Hydrogen Bonds | Specific amino acid residues forming hydrogen bonds with the ligand (e.g., with the amide N-H or C=O, or the pyridine nitrogen). |
| π-π Stacking | Interactions between the pyridine ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein. |
| Covalent Interaction | Identification of a nucleophilic residue (e.g., Cysteine) that could potentially form a covalent bond with the acrylamide group. |
| Predicted Binding Pose | The 3D orientation of the ligand within the binding site of the protein. |
Chemical Reactivity and Mechanistic Studies of N Pyridin 2 Yl Prop 2 Enamide
Reactions at the Acrylamide (B121943) Double Bond
The α,β-unsaturated system of the acrylamide group is the primary site for a variety of addition reactions. Its reactivity is characterized by the electron-withdrawing nature of the carbonyl group, which polarizes the C=C double bond, making the β-carbon electrophilic and the α-carbon nucleophilic.
The polarized nature of the acrylamide double bond makes it susceptible to Michael (or conjugate) additions. Nucleophiles preferentially attack the β-carbon, leading to the formation of a saturated derivative. This reaction is a cornerstone of its chemistry.
The general mechanism involves the attack of a nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to yield the final product. A variety of nucleophiles, including thiols and amines, can participate in this reaction. For instance, the α,β-unsaturated enamide system can undergo Michael additions with nucleophiles like thiols. vulcanchem.com The reaction of related acrylamide systems with amines such as piperidine (B6355638), morpholine, and pyrrolidine (B122466) has been studied, demonstrating the susceptibility of the double bond to nucleophilic attack. researchgate.net
Table 1: Examples of Nucleophilic Addition to Acrylamide Systems
| Nucleophile | Product Type | Reference |
|---|---|---|
| Thiols (R-SH) | β-Thioether adduct | vulcanchem.com |
The kinetics of these nucleophilic addition reactions indicate that the degree of N-C bond formation in the transition state is significant. researchgate.net
While less common than nucleophilic additions due to the electron-deficient nature of the double bond, electrophilic transformations can occur, particularly under specific catalytic conditions. The pyridine (B92270) ring itself is more susceptible to electrophilic attack than the acrylamide double bond. vulcanchem.com However, reactions such as cycloadditions can be considered a form of electrophilic interaction at the double bond. For example, enamides can participate in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. acs.org
Reactivity of the Pyridine Nitrogen and Amide Linkage
The pyridine ring and the amide linkage offer additional sites for chemical reactions, distinct from the acrylamide double bond.
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. imperial.ac.uk It can be protonated, alkylated, or undergo N-oxidation. imperial.ac.uk For example, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can form the corresponding pyridine N-oxide. The nucleophilicity of the pyridine nitrogen allows it to react with electrophiles, such as in the formation of N-arylated pyridinium (B92312) salts. uiowa.edu However, the presence of the electron-withdrawing amide group can reduce the nucleophilicity of the pyridine nitrogen compared to pyridine itself. uiowa.edu
The amide linkage is generally stable but can undergo hydrolysis under acidic or basic conditions, cleaving the C-N bond to yield acrylic acid and 2-aminopyridine (B139424). vulcanchem.com The amide bond's stability is a key feature, but its cleavage can be a significant degradation pathway under certain conditions. vulcanchem.com For instance, the amide bond in similar structures is susceptible to hydrolysis at low pH. vulcanchem.com
Intramolecular Cyclization and Ring-Forming Reactions
The bifunctional nature of N-(pyridin-2-yl)prop-2-enamide allows for various intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. These reactions are often triggered by the initial reaction at one of the functional groups, followed by an intramolecular attack from another part of the molecule.
One prominent pathway involves the formation of imidazo[1,2-a]pyridine (B132010) derivatives. This can occur through various synthetic strategies, often starting from 2-aminopyridine and a suitable three-carbon unit. jmchemsci.comrsc.orgresearchgate.net For example, the reaction of 2-aminopyridine with α-bromoketones can lead to imidazo[1,2-a]pyridines through a tandem cyclization process. rsc.org Another pathway involves the reaction of 2-aminopyridines with aryl 2,3-epoxy esters, which proceeds through a cascade of epoxide ring-opening, enamine formation, and intramolecular transamidation to yield (Z)-2-methyleneimidazo[1,2-a]pyridin-3-ones. researchgate.net
Enamides are also precursors for the synthesis of 2-pyridones through oxidative cyclization. researchgate.net The intramolecular cyclization of N-(3-oxoalkenyl)amides, which are structurally related, can lead to pyridin-2-ones. researchgate.net
Table 2: Examples of Intramolecular Cyclization Products
| Starting Materials | Product Scaffold | Key Process | Reference(s) |
|---|---|---|---|
| 2-Aminopyridine, α-bromoketone | Imidazo[1,2-a]pyridine | Tandem cyclization | rsc.org |
| 2-Aminopyridine, Aryl 2,3-epoxy ester | (Z)-2-Methyleneimidazo[1,2-a]pyridin-3-one | Cascade reaction, transamidation | researchgate.net |
| In situ generated enamides | 2-Pyridone | Thermal cyclization, dehydrogenation | researchgate.net |
Bond Cleavage and Rearrangement Processes
Beyond simple additions and cyclizations, this compound and related structures can undergo more complex reactions involving bond cleavage and skeletal rearrangements.
A notable reaction is the cleavage of the C-C bond in the α,β-position of the acrylamide moiety. For instance, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine through an oxidative C-C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP). rsc.org This process offers a divergent synthetic route from the same starting materials that can also yield imidazopyridines under different conditions. rsc.org
Rearrangement reactions are also known for related heterocyclic systems. The Boekelheide rearrangement, for example, occurs in pyridine N-oxides and involves the transfer of an acetoxy group to a methyl substituent at the α-position of the ring. fu-berlin.de While this compound itself does not have the required methyl group, this illustrates a type of rearrangement possible for functionalized pyridine N-oxides. fu-berlin.de
In mass spectrometry, fragmentation patterns indicate specific bond cleavages. For related complex molecules containing a prop-2-enamide side chain, fragmentation often involves the loss of the propenamide group or cleavage between the pyridine and adjacent rings.
Polymerization Characteristics and Material Science Applications of N Pyridin 2 Yl Prop 2 Enamide
Monomer Properties for Polymerization Processes
N-(pyridin-2-yl)prop-2-enamide, also known as 2-acrylamidopyridine, is a functional monomer that possesses a unique combination of a polymerizable acrylamide (B121943) group and a pyridine (B92270) ring. This structure provides specific physicochemical properties that are crucial for its use in polymerization processes. The presence of the vinyl group allows it to participate in chain-growth polymerization, while the pyridine moiety offers sites for hydrogen bonding, metal coordination, and pH-responsive behavior. nih.gov
The fundamental properties of the this compound monomer are summarized in the table below. These characteristics are essential for designing and controlling polymerization reactions, as well as for predicting the properties of the resulting polymers. For instance, its solubility influences the choice of solvent for solution polymerization, and its molecular weight is a key parameter in stoichiometric calculations for copolymer synthesis.
Homopolymerization Studies of this compound
The homopolymerization of this compound yields poly(this compound), a polymer where the repeating units are solely derived from this monomer. Research has demonstrated that this homopolymer can be synthesized and its properties, such as thermal stability, have been investigated. researchgate.net The polymerization is typically carried out via free radical polymerization, utilizing the reactivity of the acrylamide functional group. rsc.org
Studies on the thermal degradation of poly(2-methacrylamidopyridine), a structurally similar polymer, have shown that the degradation process can lead to the formation of cyclic imide structures and the release of 2-aminopyridine (B139424). researchgate.net The thermal stability of such polymers is a critical factor for their application in material science, indicating the temperature range in which they can be processed and used without significant decomposition. The investigation of poly(2-acrylamidopyridine) homopolymer and its complexes with transition metal chlorides has also been reported, highlighting the coordination capabilities of the pyridine ring within the polymer structure. researchgate.net
Copolymerization with Other Functional Monomers
This compound is frequently copolymerized with other functional monomers to create polymers with tailored properties. The incorporation of this monomer into a polymer chain can introduce specific functionalities, such as pH-responsiveness and metal-ion binding capabilities. The choice of comonomer is critical in determining the final characteristics of the copolymer.
A notable example is the copolymerization of this compound with N-isopropylacrylamide (NIPAM). researchgate.net This combination allows for the development of materials that are responsive to both temperature and pH. researchgate.net The NIPAM units provide thermo-responsiveness, characterized by a lower critical solution temperature (LCST), while the pyridyl groups from this compound impart pH sensitivity. wikipedia.orgnih.gov Similarly, copolymerization with acrylic acid has been explored to create hydrophilic copolymers. nih.gov
The reactivity ratios of the monomers in a copolymerization system are crucial parameters that describe the tendency of a monomer to react with itself or with the comonomer. For instance, in the free radical copolymerization of N-isopropylacrylamide (NIPAM) with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA), the reactivity ratios were found to be r_DHPMA = 3.09 and r_NIPAM = 0.11, indicating that DHPMA prefers to homopolymerize while NIPAM favors copolymerization. mdpi.com Understanding these ratios is essential for controlling the composition and architecture of the resulting copolymer chain.
Development of Polymeric Materials Based on this compound
The unique properties of this compound make it a valuable building block for the development of advanced polymeric materials with specific functionalities. These materials find applications in diverse fields due to their tailored responsiveness and surface properties.
Stimuli-Responsive Polymers
Stimuli-responsive polymers, often called "smart" polymers, exhibit significant changes in their properties in response to external stimuli such as temperature, pH, light, or ionic strength. researchgate.netrsc.org The incorporation of this compound into polymer structures is a key strategy for imparting pH-responsiveness. The pyridine ring in the monomer unit can be protonated or deprotonated depending on the pH of the surrounding environment. This change in ionization state alters the electrostatic interactions within the polymer chains and between the polymer and the solvent, leading to macroscopic changes such as swelling or collapse of the polymer network. mdpi.com
Copolymers of this compound with thermoresponsive monomers like N-isopropylacrylamide (NIPAM) result in dual-responsive systems. researchgate.net Below the lower critical solution temperature (LCST), the polymer is soluble in water. Above the LCST, the polymer undergoes a phase transition and becomes insoluble. wikipedia.org The exact LCST can be tuned by adjusting the copolymer composition. mdpi.com This dual responsiveness is highly desirable for applications in areas like controlled drug delivery, where a combination of pH and temperature triggers can be used for targeted release. mdpi.com
Functional Polymer Surfaces
The modification of surfaces with functional polymers is a powerful technique to control surface properties such as wettability, adhesion, and biocompatibility. mdpi.com this compound can be used to create functional polymer surfaces through "grafting" techniques. Polymer grafting involves attaching polymer chains to a substrate, effectively creating a polymer brush layer. nih.gov
There are two main approaches to polymer grafting: "grafting-from" and "grafting-to". In the "grafting-from" method, initiator sites are anchored to the surface, and the polymerization of monomers occurs directly from the surface, leading to a high density of grafted chains. mdpi.com The "grafting-to" approach involves the attachment of pre-synthesized polymers to the surface. mdpi.com
By grafting polymers containing this compound units onto a surface, one can create a surface that is responsive to pH. For example, such a surface could be used to control the adhesion and detachment of cells or proteins in response to a pH change. mdpi.com Furthermore, the pyridine groups on the surface can act as ligands for metal ions, enabling the creation of surfaces with specific catalytic or sensing capabilities. The ability to tailor surface properties through the use of functional monomers like this compound is a rapidly advancing area of material science with potential applications in biosensors, smart coatings, and biomedical devices. itu.edu.tr
Applications in Chemical Biology and Mechanistic Medicinal Chemistry of N Pyridin 2 Yl Prop 2 Enamide Scaffolds
Enzyme Inhibition and Modulation Mechanisms
The inherent reactivity and structural features of the N-(pyridin-2-yl)prop-2-enamide core make it a versatile template for designing enzyme inhibitors. It has been particularly explored for its potential to inhibit histone deacetylases and receptor tyrosine kinases like EGFR.
Histone Deacetylase (HDAC) Inhibition (In Silico and In Vitro)
While this compound itself is not a classical HDAC inhibitor, its core structure is found in more complex molecules designed for this purpose. A closely related derivative, N-hydroxy-3-(pyridin-2-yl)prop-2-enamide , has been investigated as a potential HDAC inhibitor through computational studies. researchgate.netugm.ac.id Histone deacetylases are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histone proteins. researchgate.net Their overexpression is linked to various cancers, making them a significant therapeutic target. researchgate.netugm.ac.id
In silico molecular dynamics simulations have been used to assess the inhibitory potential of N-hydroxy-3-(pyridin-2-yl)prop-2-enamide (referred to as CPD3 in a study) against a histone deacetylase-like protein (HDLP). ugm.ac.id These computational studies calculate parameters like binding free energy to predict the stability of the enzyme-inhibitor complex. The findings from one such study are summarized below.
| Compound Studied | Predicted Binding Free Energy (MM-PBSA) | Stability Ranking (among 7 compounds) |
| N-hydroxy-3-(pyridin-2-yl)prop-2-enamide | Higher (less stable) than reference | 6 out of 7 |
| N-hydroxy-3-(pyridin-4-yl)prop-2-enamide | Lower (more stable) than pyridin-2-yl isomer | 5 out of 7 |
| Vorinostat (SAHA - reference inhibitor) | Lower than both pyridine (B92270) isomers | 3 out of 7 |
| Data sourced from in silico analysis by Parthiban et al. (2022). ugm.ac.id |
The in silico results indicated that while the N-hydroxy-3-(pyridin-2-yl)prop-2-enamide scaffold can fit into the HDAC active site, its predicted binding affinity was lower than the approved drug Vorinostat (SAHA) and its pyridin-4-yl isomer. ugm.ac.id This suggests that the position of the nitrogen atom in the pyridine ring is critical for optimal interaction with the enzyme's active site. ugm.ac.id
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Mechanistic)
The this compound scaffold contains a key feature for modern anticancer drug design: an acrylamide (B121943) group. This group functions as a Michael acceptor, an electrophilic "warhead" capable of forming a permanent, covalent bond with specific amino acid residues in an enzyme's active site. oncotarget.comresearchgate.net In the case of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, this mechanism is crucial for overcoming drug resistance. oncotarget.com
Second and third-generation EGFR inhibitors are often designed to be irreversible. They covalently bind to a cysteine residue (Cys797) located at the entrance of the ATP-binding pocket of the EGFR kinase domain. oncotarget.comresearchgate.net This irreversible inhibition provides a sustained blockade of the enzyme's activity, which is particularly effective against mutant forms of EGFR that are resistant to earlier, reversible inhibitors. oncotarget.commdpi.com
The this compound motif is incorporated into several potent, complex EGFR inhibitors. The pyridine ring can form important hydrogen bonds and other interactions within the kinase domain, while the acrylamide portion executes the covalent bonding.
| Inhibitor Name | Scaffold Features | Mechanism |
| Neratinib (HKI-272) | Contains a quinoline (B57606) core, a pyridin-2-ylmethoxy aniline, and a but-2-enamide (B7942871) (related to prop-2-enamide) "warhead". researchgate.net | Irreversible covalent inhibitor of EGFR/HER2. mdpi.com |
| Alflutinib (AST2818) | Features a central pyridine ring and a prop-2-enamide side chain. | Selective, irreversible covalent inhibitor of mutant EGFR. |
| Transtinib | Built on an anilinoquinazoline (B1252766) template with an acrylamide substituent. oncotarget.com | Irreversible inhibitor of mutant EGFR. oncotarget.com |
These examples highlight the mechanistic importance of the pyridine and acrylamide components, which are the core constituents of this compound.
In Vitro Antimicrobial Activities and Mechanisms
The pyridine ring is a common heterocycle in alkaloids, a class of natural compounds known for their diverse biological activities, including antimicrobial effects. The general mode of action for many antimicrobial alkaloids involves disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with the synthesis of DNA, RNA, and proteins.
Antibacterial Efficacy and Mode of Action
Derivatives containing the acrylamide and pyrazole (B372694) moieties have shown activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain acrylamide-pyrazole conjugates have demonstrated notable inhibition zones against Escherichia coli and Klebsiella pneumoniae. ekb.eg While not containing a pyridine ring, these findings underscore the potential of the acrylamide functional group in antibacterial agents. Similarly, other studies have shown that N-arylcinnamamides, which are structurally related to this compound, exhibit activity against Staphylococcus aureus and Mycobacterium tuberculosis. researchgate.net The mechanism is often linked to the inhibition of critical cellular processes like metabolism or biofilm formation. researchgate.netresearchgate.net
Antifungal Efficacy and Mode of Action
More pronounced activity for the this compound scaffold has been observed in the antifungal domain, particularly against Candida species, which are common opportunistic pathogens. jmchemsci.comnih.gov
A study on imidazo[1,2-a]pyridinyl-arylacrylonitriles , which combine a pyridine-containing heterocycle with an acrylonitrile (B1666552) group (structurally similar to the prop-2-enamide group), demonstrated potent antifungal activity. jmchemsci.com The unsubstituted version of this scaffold showed significantly better activity against Candida albicans than the standard antifungal drug Fluconazole. jmchemsci.com
| Compound | Target Organism | MIC (µM) | Reference Drug MIC (µM) |
| Imidazo[1,2-a]pyridinyl-β-acrylonitrile (3a) | Candida albicans | 6.4 | Fluconazole: 326.5 |
| Imidazo[1,2-a]pyridinyl-β-acrylonitrile (3a) | Candida tropicalis | 3.2 | Fluconazole: 0.64 |
| 3-chloro-imidazo[1,2-a]pyridinyl-acrylonitrile (5) | Candida albicans | 2.8 | Kétoconazole: 94.08 |
| Data from Ouattara M., et. al. (2021). jmchemsci.comresearchgate.net |
The results indicate that these compounds are highly effective, with their efficacy varying based on the specific fungal species and the substituents on the scaffold. jmchemsci.com The proposed mode of action for related antifungal compounds includes the disruption of the fungal cell wall and impairment of the energy generation system. nih.gov
In Vitro Anti-inflammatory Mechanisms
Derivatives based on the prop-2-enamide scaffold have shown potential as anti-inflammatory agents in various in vitro models. researchgate.net The mechanism of action for heterocyclic anti-inflammatory compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov
Studies on related structures provide insight into the potential mechanisms for this compound:
Cytokine Reduction: Derivatives of the isomeric 3-(pyridin-3-yl)prop-2-enamide (B74821) have been noted for their ability to reduce pro-inflammatory cytokines in in vitro models.
COX Inhibition: Pyrimidine-based compounds, which are structurally analogous to pyridines, are known to act as anti-inflammatory agents by inhibiting COX enzymes, particularly COX-2. nih.gov
Albumin Denaturation Inhibition: In one study, N-substituted enamide derivatives were tested for anti-inflammatory activity using an albumin denaturation inhibition assay, which is a standard in vitro test. The compounds exhibited remarkable activity, indicating their potential to stabilize proteins and prevent inflammation-induced denaturation. researchgate.net
| Compound Class | Potential Anti-inflammatory Mechanism | Reference |
| 3-(Pyridin-3-yl)prop-2-enamide derivatives | Reduction of pro-inflammatory cytokines | |
| Pyrimidine (B1678525) derivatives | Inhibition of COX-1 and COX-2 enzymes | nih.gov |
| N-substituted oxobut-2-enamides | Inhibition of albumin denaturation | researchgate.net |
These findings suggest that the this compound scaffold likely exerts anti-inflammatory effects through multiple mechanisms, including the modulation of inflammatory mediators and enzymes.
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
The this compound scaffold is a key structural motif in the design of targeted covalent inhibitors. Its reactivity is centered on the prop-2-enamide functional group, which acts as a Michael acceptor. This electrophilic nature facilitates the formation of covalent bonds with nucleophilic residues on biological macromolecules, primarily proteins.
The interaction of this compound and its derivatives with proteins is predominantly characterized by the covalent modification of cysteine residues. The sulfur atom of the cysteine's thiol group acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated amide in a Michael addition reaction. This results in the formation of a stable carbon-sulfur bond, leading to the irreversible or, in some cases, reversible inhibition of the target protein's function.
A notable example of this interaction is seen in the development of kinase inhibitors. The acrylamide warhead is strategically employed to target non-catalytic cysteine residues within the ATP-binding pocket of various kinases. This approach has been successfully used to develop selective inhibitors for challenging targets. For instance, derivatives of this compound have been investigated as covalent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK). nih.gov In one study, a covalent fragment-based strategy targeting a novel cysteine residue was employed to inhibit the activity of mutant EGFR kinase, utilizing various N-substituted acrylamides. rsc.org The crystal structure of MAP2K6, another protein kinase, has been solved in complex with a covalent compound containing a prop-2-enamide moiety, providing a detailed view of the covalent interaction. pdbj.org
Furthermore, the reactivity of the acrylamide can be modulated. The incorporation of a cyano group at the α-position of the acrylamide, creating a 2-cyanoacrylamide moiety, can lead to reversible covalent inhibition. This has been explored in the design of inhibitors for Transforming growth factor beta-activated kinase 1 (TAK1), where the 2-cyano-3-(pyridin-2-yl)acrylamide scaffold demonstrated potent, reversible covalent inhibitory activity. tandfonline.com This reversibility can be advantageous in minimizing off-target effects.
While the interaction of this compound scaffolds with proteins is well-documented, there is a lack of available scientific literature describing direct interactions with DNA. The primary mechanism of action reported for this class of compounds involves specific protein targeting through covalent modification rather than intercalation or groove binding with nucleic acids.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to different parts of the scaffold influence activity, guiding the design of more potent and selective compounds.
The core this compound scaffold can be divided into three main regions for SAR exploration: the pyridine ring, the acrylamide linker, and the substituents on the amide nitrogen or the β-position of the acrylamide.
Supramolecular Chemistry and Non Covalent Interactions of N Pyridin 2 Yl Prop 2 Enamide
Design of Self-Assembled Systems
The molecular architecture of N-(pyridin-2-yl)prop-2-enamide is intrinsically suited for the design of self-assembled systems due to its combination of specific, directional interaction sites and conformational flexibility. The design of such systems leverages the non-covalent interactions facilitated by the distinct functional groups within the molecule.
The structure consists of a pyridine (B92270) ring, which is a planar aromatic system, linked to a propenamide group. This combination of a rigid aromatic core and a flexible side chain is a critical feature in engineering self-assembling materials. vulcanchem.com The pyridine moiety provides a site for hydrogen bonding and π-π stacking, while the amide group is a classic motif for strong, directional hydrogen bonds. vulcanchem.com The terminal vinyl group also offers a site for potential polymerization or covalent capture of assembled structures.
The principles for designing self-assembled systems with this molecule involve controlling the interplay of these interactions. By modifying substituents on the pyridine ring or altering the acrylamide (B121943) backbone, the strength and directionality of the non-covalent forces can be tuned to achieve desired supramolecular architectures, such as linear chains, tapes, or more complex networks. For instance, analogous molecules with enhanced hydrogen-bonding capabilities, like N-(6-acetamidopyridin-2-yl)prop-2-enamide, are used to create star-like complexes and other ordered structures. vulcanchem.com The self-assembly of derivatives can lead to the formation of supramolecular polymers, which exhibit unique material properties like increased viscosity and thermal stability. researchgate.netnycu.edu.tw
Table 1: Functional Groups and Their Roles in Self-Assembly
| Functional Group | Role in Self-Assembly | Type of Interaction |
| Pyridine Ring | Provides rigidity; acts as a hydrogen bond acceptor; participates in aromatic stacking. | Hydrogen Bonding, π-π Stacking |
| Amide Group (-CONH-) | Provides strong, directional interactions; acts as both a hydrogen bond donor (N-H) and acceptor (C=O). | Hydrogen Bonding |
| Propenamide Chain | Introduces conformational flexibility; allows for positioning of interacting groups. | van der Waals forces |
| Vinyl Group (C=C) | Potential for polymerization to form covalent polymers from supramolecular templates. | Covalent Bonding (post-assembly) |
Role of Hydrogen Bonding and π-π Stacking in Solid-State Architectures
The solid-state structure of materials based on this compound and its analogs is predominantly directed by a network of non-covalent interactions, chief among them being hydrogen bonding and π-π stacking. These forces dictate the molecular packing and the resulting crystalline architecture.
Hydrogen Bonding: The primary hydrogen bond donor in the molecule is the amide N-H group. The principal acceptors are the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group. The competition between these two acceptor sites is a key determinant of the final solid-state structure. scielo.org.mx
Amide-Pyridine Hydrogen Bonds: The interaction between the amide N-H and the pyridyl nitrogen (N-H···N) is a common and robust motif. In related structures, this interaction can lead to the formation of centrosymmetric dimers or extended chains. scielo.org.mx For the isomeric compound 3-(pyridin-3-yl)prop-2-enamide (B74821), N-H···N interactions are known to form well-defined patterns, such as the R₂²(8) graph-set motif, which significantly stabilizes the crystal structure.
Amide-Amide Hydrogen Bonds: The N-H···O=C interaction between amide groups of adjacent molecules is another powerful and highly directional force that drives the assembly into tapes or sheets. researchgate.net
π-π Stacking: The planar pyridine ring facilitates intermolecular π-π stacking. vulcanchem.com These interactions, which typically occur with centroid-to-centroid distances of approximately 3.5 to 3.8 Å, often involve an offset or slipped-stack arrangement to minimize repulsion. researchgate.netresearchgate.net In many crystal structures of related pyridyl compounds, these stacking interactions link hydrogen-bonded chains or sheets into a three-dimensional architecture. researchgate.net The interplay between hydrogen bonding and π-π stacking is crucial; for example, hydrogen-bonded layers may be associated through offset π-stacking. researchgate.net
Table 2: Key Non-Covalent Interactions in Pyridyl-Amide Solid-State Structures
| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Resulting Motif |
| Strong Hydrogen Bond | Amide N-H | Pyridine N | N···N distance ~2.9-3.1 Å | Dimers, Chains (e.g., R₂²(8)) |
| Strong Hydrogen Bond | Amide N-H | Amide C=O | N···O distance ~2.8-3.0 Å | Tapes, Sheets, Chains researchgate.net |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Centroid-centroid distance ~3.5-3.8 Å | Stacked columns, Herringbone patterns researchgate.net |
| Weak Hydrogen Bond | Aromatic C-H | Amide C=O | H···O distance ~2.4-2.6 Å | Consolidation of 3D packing researchgate.net |
Host-Guest Interactions and Complexation Studies
The functional groups of this compound make it an interesting candidate for host-guest chemistry, capable of acting as a guest by binding to larger host molecules or, potentially, as a host for smaller species.
A direct and significant example of its role as a guest is found in its complexation with biological macromolecules. The crystal structure of the human Epidermal Growth Factor Receptor (EGFR) transmembrane domain has been solved in a complex with this compound (PDB ID: 8HV4). rcsb.org In this structure, the compound acts as a guest (ligand) that binds covalently to a cysteine residue in the protein's active site via its acrylamide group. This covalent interaction is a key feature of its inhibitory action. rcsb.org The binding and orientation of the molecule within the protein's binding pocket are further stabilized by specific non-covalent host-guest interactions, including hydrogen bonds and hydrophobic contacts between the pyridyl-amide portion of the molecule and the amino acid residues of the protein host.
While its function as a guest is demonstrated, its potential as a host can be inferred from its structural features. The combination of a hydrogen bond donor (N-H) and acceptors (pyridine N, amide C=O) provides a defined recognition site. Synthetic hosts with similar pyridyl-amide scaffolds have been designed to bind specific guests, such as urea (B33335) or barbiturate (B1230296) derivatives, through complementary hydrogen bonding patterns. researchgate.net These studies show that the pyridyl-amide framework can create a well-defined cavity for recognizing and binding guests, suggesting that this compound could be incorporated into larger synthetic hosts for molecular recognition applications. researchgate.netresearchgate.net
Table 3: Example of this compound in a Host-Guest Complex
| Host | Guest | PDB ID | Type of Interaction | Significance |
| Human EGFR TMX | This compound | 8HV4 rcsb.org | Covalent (Michael addition), Hydrogen Bonding, Hydrophobic | Serves as a fragment for developing potent and selective kinase inhibitors. rcsb.org |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Current synthetic strategies for N-(pyridin-2-yl)prop-2-enamide and related structures often face challenges such as low yields, the use of high-boiling-point solvents, and toxic reagents. d-nb.info The development of more economical, environmentally friendly, and efficient synthetic routes is a critical future objective. Research in this area could focus on several promising approaches:
Green Chemistry Protocols: Future synthetic methods could employ greener reaction conditions. For instance, developing protocols that utilize heterogeneous Lewis acid catalysis with recyclable catalysts like alumina (B75360) could offer a more sustainable pathway. mdpi.com This approach has been successfully used for the synthesis of related N-(pyridin-2-yl)imidates and could be adapted. mdpi.com
Catalytic Innovations: Exploring novel catalytic systems beyond traditional methods is essential. This includes transition metal-free reactions, such as those mediated by Brønsted or Lewis acids, which can facilitate the construction of complex molecules under milder conditions. frontiersin.org For example, the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be optimized with different catalysts like piperidine (B6355638) to construct α,β-unsaturated amide linkers efficiently. nih.gov
Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. This would be particularly beneficial for overcoming issues associated with toxic materials and improving product quality and yield. d-nb.info
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Future Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Green Catalysis | Reduced environmental impact, catalyst recyclability, mild reaction conditions. mdpi.com | Development of solid-supported catalysts (e.g., Al₂O₃); optimization of solvent-free or aqueous reaction media. mdpi.com |
| Advanced Catalytic Systems | High efficiency, novel reactivity, access to diverse molecular architectures. frontiersin.org | Exploration of organocatalysis, photocatalysis, and dual-catalytic systems. frontiersin.org |
| Knoevenagel Condensation | Versatility in forming α,β-unsaturated systems, well-established reaction. nih.gov | Optimization of catalysts and reaction conditions to improve yields and stereoselectivity. nih.gov |
Advanced Computational Modeling for Predictable Material Design
Computational modeling is a powerful tool for accelerating materials discovery by predicting the properties of molecules and polymers before their synthesis. For this compound and its derivatives, advanced computational methods can provide deep insights into their potential applications.
Future research should leverage these models for:
Property Prediction: Methods like Density Functional Theory (DFT) can be used to predict spectroscopic data, such as NMR shifts, and electronic properties, aiding in the characterization and design of new materials. ethz.ch Similarly, predicted collision cross-section (CCS) values can be calculated to help identify the compound and its metabolites in complex mixtures. uni.lu
Polymer Simulation: Molecular dynamics (MD) simulations can model the conformational behavior and interactions of polymer chains derived from this compound. ethz.ch This can predict bulk properties like thermal stability, mechanical strength, and self-assembly behavior, which are crucial for designing functional materials.
Transport and Interaction Modeling: For applications involving nanomaterials or biological systems, computational fluid dynamics (CFD) and distorted grid (DG) models can predict mass transport and delivery of particles. nih.gov These models can be adapted to simulate how polymers of this compound might behave in various environments. nih.gov
Table 2: Application of Computational Models in Future Research
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular and electronic structure. ethz.ch | NMR shifts, electronic band gaps, reaction energetics. ethz.ch |
| Molecular Dynamics (MD) | Simulating polymer chain dynamics and interactions. ethz.ch | Glass transition temperature, mechanical moduli, self-assembly morphologies. |
| Computational Fluid Dynamics (CFD) | Modeling transport phenomena in fluids. nih.gov | Deposition and concentration metrics for derived nanoparticles. nih.gov |
Mechanistic Elucidation of Emerging Biological Activities
The pyridine (B92270) and acrylamide (B121943) moieties are common features in many biologically active compounds. Preliminary research on structurally related molecules suggests that this compound and its derivatives could possess interesting pharmacological properties. A crucial future direction is the detailed investigation of these potential activities and their underlying mechanisms.
Enzyme Inhibition: A related compound, N-hydroxy-3-(pyridine-2-yl)prop-2-enamide, has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes that are significant targets in cancer therapy. researchgate.net Future studies should screen this compound and its analogues against a panel of kinases and other enzymes, such as epidermal growth factor receptor (EGFR), which are known to be targeted by similar chemical scaffolds. researchgate.netgoogle.com
Antimicrobial and Anticancer Screening: Derivatives of the related 3-(pyridin-3-yl)prop-2-enamide (B74821) have shown potential antimicrobial and anticancer properties. A systematic screening of this compound is warranted to evaluate its efficacy against various pathogens and cancer cell lines.
Mechanism of Action Studies: Once a biological activity is confirmed, elucidating the mechanism of action is paramount. This involves identifying the specific molecular targets, such as enzymes or receptors. Techniques like molecular docking, co-crystallography, and cellular thermal shift assays (CETSA) can be employed to understand the binding interactions between the compound and its biological target.
Table 3: Potential Biological Activities and Mechanistic Approaches
| Potential Biological Activity | Rationale/Related Compounds | Proposed Mechanistic Studies |
|---|---|---|
| HDAC Inhibition | N-hydroxy-3-(pyridine-2-yl)prop-2-enamide shows potential. researchgate.net | In vitro enzyme assays, molecular dynamics simulations, cellular assays for histone acetylation. researchgate.net |
| EGFR Inhibition | Related pyrimidine (B1678525) structures are known EGFR inhibitors. google.com | Kinase inhibition assays, Western blotting for downstream signaling pathways, cell proliferation assays. |
| Anticancer Activity | 3-(Pyridin-3-yl)prop-2-enamide derivatives show promise. | Cell viability assays (MTT, etc.), apoptosis assays (caspase activation, Annexin V staining). |
Integration into Advanced Functional Materials
The polymerizable prop-2-enamide group and the functional pyridine ring make this compound an attractive monomer for the synthesis of advanced functional materials. The pyridine moiety can participate in hydrogen bonding and π-π stacking, and can also act as a ligand for metal coordination, opening up a wide range of applications.
Future research should focus on:
Smart Polymers: Creating polymers that respond to external stimuli such as pH, temperature, or the presence of metal ions. The pyridine nitrogen can be protonated or coordinated, leading to changes in polymer solubility, conformation, or optical properties.
Coatings and Adhesives: The combination of a flexible polymer backbone with hydrogen bonding and potential cross-linking capabilities could lead to the development of robust and adhesive materials for various industrial applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this compound or its polymer as a ligand to construct novel MOFs or coordination polymers. These materials could have applications in gas storage, catalysis, and chemical sensing.
Biomaterials: Functionalizing the polymer with bioactive molecules could lead to new biomaterials for drug delivery, tissue engineering, or diagnostic applications. The pyridine ring offers a convenient handle for further chemical modification.
Q & A
What are the optimal synthetic routes for preparing N-(pyridin-2-yl)prop-2-enamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves reacting 2-aminopyridine with acryloyl chloride under anhydrous conditions. A base like triethylamine is added to neutralize HCl generated during the reaction. Key steps include:
- Reagent Ratios : A 1:1.2 molar ratio of 2-aminopyridine to acryloyl chloride ensures complete conversion .
- Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.
Optimization : Lowering reaction temperature (0–5°C) minimizes side reactions like polymerization of acryloyl derivatives .
How can researchers ensure high purity of this compound, and what analytical techniques validate purity?
Basic Research Question
Purification Methods :
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities.
Validation : - NMR Spectroscopy : H and C NMR confirm absence of unreacted starting materials (e.g., 2-aminopyridine signals at δ 6.5–8.5 ppm).
- Mass Spectrometry : ESI-MS ([M+H] peak at m/z 177.08) confirms molecular weight .
What challenges arise in spectroscopic characterization of this compound, and how are they addressed?
Advanced Research Question
Key Challenges :
- Signal Overlap : Pyridine ring protons (δ 7.0–8.5 ppm) may obscure acrylamide NH or vinyl protons. Use N-HMBC to resolve nitrogen environments.
- Tautomerism : The enamide group can exhibit keto-enol tautomerism, altering NMR patterns. Low-temperature NMR (−40°C) stabilizes the dominant tautomer .
Solutions : - 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals.
- IR Spectroscopy : Confirms acrylamide C=O stretch (~1650 cm) and NH bend (~1550 cm) .
How does the reactivity of the acrylamide group in this compound enable chemical modifications?
Advanced Research Question
The acrylamide moiety participates in:
- Michael Additions : Reacts with nucleophiles (e.g., thiols, amines) at the β-carbon.
- Photopolymerization : UV-initiated crosslinking forms hydrogels for drug delivery studies.
- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding pyridine derivatives.
Applications : Functionalization with fluorophores (e.g., dansyl chloride) creates probes for tracking biological interactions .
How can crystallography tools like SHELX refine the crystal structure of this compound?
Advanced Research Question
Procedure :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) at 100 K.
- Structure Solution : SHELXD (direct methods) locates heavy atoms; SHELXL refines coordinates and thermal parameters.
Challenges : - Disorder : Flexible acrylamide groups may require anisotropic displacement parameter modeling.
- Hydrogen Bonding : SHELXPRO visualizes interactions (e.g., N–H···O bonds) for packing analysis .
What experimental designs are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Methodologies :
- Enzyme Inhibition Assays : Incubate with target enzymes (e.g., kinases) and measure IC via fluorescence.
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations in cell lysates.
- Molecular Docking : AutoDock Vina predicts binding modes to active/allosteric sites.
Validation : Compare with structurally related bioactive enamide derivatives (e.g., (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) .
How can hydrogen bonding patterns in this compound crystals be analyzed using graph set theory?
Advanced Research Question
Graph Set Analysis :
- Descriptors : Categorize H-bond motifs (e.g., R_2$$^2(8) for dimeric rings).
- Software : Mercury (CCDC) generates interaction diagrams.
Findings : Pyridine N and acrylamide O often form chains ( C(4) motifs) or dimers, influencing solubility and stability .
How can contradictory data on reaction yields for this compound synthesis be resolved?
Advanced Research Question
Root Causes :
- Catalyst Variability : Use of DMAP vs. no catalyst alters kinetics.
- Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve reproducibility.
Resolution : - DoE (Design of Experiments) : Vary temperature, solvent, and base to identify optimal parameters.
- In Situ Monitoring : ReactIR tracks acryloyl chloride consumption to halt reactions at maximal yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
